molecular formula C7H9NO B1200348 2-Acetyl-1-methylpyrrole CAS No. 932-16-1

2-Acetyl-1-methylpyrrole

Cat. No. B1200348
CAS RN: 932-16-1
M. Wt: 123.15 g/mol
InChI Key: NZFLWVDXYUGFAV-UHFFFAOYSA-N
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Description

2-Acetyl-1-methylpyrrole (2-AMP) is a heterocyclic aromatic compound with a molecular formula of C6H7NO. It is a colorless to light yellow liquid with a faint odor, and is soluble in water and alcohol. 2-AMP has a wide range of applications in the fields of medicine, pharmacology, and biotechnology due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-AMP.

properties

IUPAC Name

1-(1-methylpyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFLWVDXYUGFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022139
Record name 2-Acetyl-1-methylpyrrole
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellowish liquid; Earthy aroma
Record name 1-Methyl-2-acetylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

200.00 to 202.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-1-methylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040360
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (in ethanol)
Record name 1-Methyl-2-acetylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.037-1.043
Record name 1-Methyl-2-acetylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Acetyl-1-methylpyrrole

CAS RN

932-16-1
Record name 2-Acetyl-1-methylpyrrole
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Record name 2-Acetyl-1-methyl pyrrole
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Record name 932-16-1
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Record name Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-
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Record name 2-Acetyl-1-methylpyrrole
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Record name 2-acetyl-1-methylpyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.043
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Record name 2-ACETYL-N-METHYLPYRROLE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Acetyl-1-methylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040360
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the antioxidant properties of 2-acetyl-1-methylpyrrole?

A: 2-Acetyl-1-methylpyrrole demonstrates significant antioxidant activity, particularly against lipid peroxidation. [] Studies have shown that it effectively inhibits hexanal oxidation, even at low concentrations (10 µg/mL). [] The presence of the acetyl group on the pyrrole ring is thought to contribute significantly to its antioxidant capacity. [] Further research indicates that 2-acetyl-1-methylpyrrole and similar alkyl-substituted pyrroles with no free alpha-positions tend to exhibit higher antioxidant activity. [] This is relevant in the context of nonenzymatic browning reactions where these compounds are generated, potentially influencing the overall antioxidant properties of food products. []

Q2: How does the structure of 2-acetyl-1-methylpyrrole relate to its activity as an inhibitor of the pentose phosphate pathway enzymes?

A: 2-acetyl-1-methylpyrrole exhibits inhibitory effects on two key enzymes of the pentose phosphate pathway: glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). [] While the exact mechanism of action requires further investigation, molecular docking studies suggest that specific interactions between the compound and the active sites of these enzymes contribute to the observed inhibition. [] The presence and position of the acetyl and methyl groups on the pyrrole ring likely play a role in these interactions and could be targeted for modifications to fine-tune the inhibitory potency and selectivity towards these enzymes. []

Q3: How do solvents influence the excited-state dynamics of 2-acetyl-1-methylpyrrole?

A: Resonance Raman spectroscopy studies, supported by density functional theory calculations, have revealed that solvents can significantly impact the excited-state structural dynamics of 2-acetyl-1-methylpyrrole. [] Specifically, solvents can modulate the mixing or curve-crossing between different electronic states (Sn/Sπ) within the Franck-Condon region of the molecule. [] This effect is evident in the observed changes in relative intensities of specific vibrational modes, such as the C=O stretch and ring deformation modes, under different excitation wavelengths and in different solvent environments. [] These findings highlight the importance of considering solvent effects when studying the photophysical properties and potential applications of 2-acetyl-1-methylpyrrole.

Q4: Can 2-acetyl-1-methylpyrrole be used as a building block for synthesizing other compounds?

A: Yes, 2-acetyl-1-methylpyrrole serves as a valuable starting material in organic synthesis. For instance, it readily undergoes Claisen-Schmidt condensation with 5-(aryl)furfural derivatives to yield pyrrole-based chalcones, a class of compounds with potential antimicrobial and anticancer properties. [] This reaction highlights the versatility of 2-acetyl-1-methylpyrrole in constructing more complex molecules with potentially useful biological activities.

Q5: What is the relative thermodynamic stability of 2-acetyl-1-methylpyrrole compared to its isomer, 3-acetyl-1-methylpyrrole?

A: Experimental and computational studies have demonstrated that 2-acetyl-1-methylpyrrole is thermodynamically more stable than its 3-isomer. [] This conclusion is supported by both calorimetric measurements of enthalpies of formation and high-level ab initio molecular orbital calculations. [] Understanding the relative stability of these isomers is crucial for predicting reaction outcomes and designing synthetic strategies involving these compounds.

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